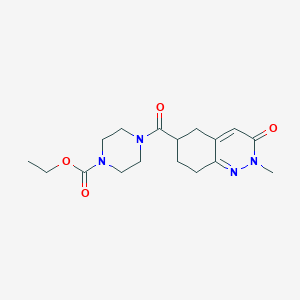

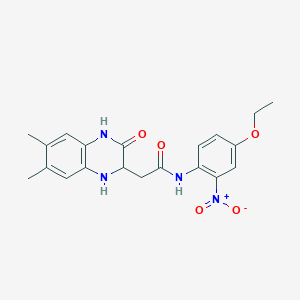

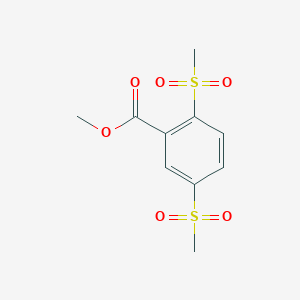

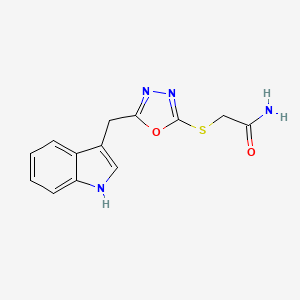

![molecular formula C28H25N3O6 B3020171 2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1207002-31-0](/img/structure/B3020171.png)

2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antitumor Activity Analysis

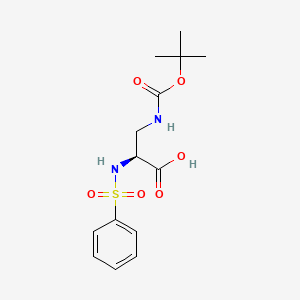

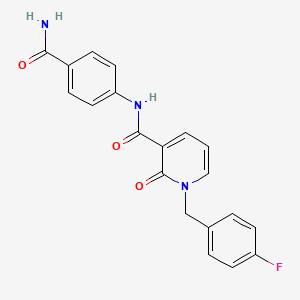

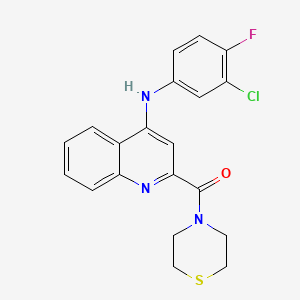

The compound 2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one has not been directly studied in the provided papers. However, related compounds within the isoquinoline class have demonstrated significant biological activity. For instance, a series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines were found to exhibit potent antitumor properties. Compounds such as 5-(4'-tert-butylphenyl), 5-[4'-(trimethylsilyl)phenyl], and 5-(4'-cyclohexylphenyl) analogs showed cytotoxicity against several tumor cell lines. One particular compound, SDZ 62-434, was more effective than the clinical cytostatic agent edelfosine in an oral mouse Meth A fibrosarcoma assay and is currently in phase I clinical trials .

Synthesis Analysis

The synthesis of related isoquinoline compounds involves various strategies. For example, the reaction of 3-ethoxycarbonyl-2-methylthiothiazolo[2,3-a]isoquinolinium sulfate with active methyl and methylene compounds in the presence of a base led to the formation of mesoionic compounds and pyrrolo[2,1-a]isoquinoline derivatives. This reaction also involved the opening of the thiazole ring and the formation of a pyrrole ring . Another synthesis method reported is the DEAD-mediated oxidative Ugi/aza-Wittig reaction, which was used to produce 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles from (N-isocyanimine)triphenylphosphorane, carboxylic acids, and N-aryl-1,2,3,4-tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be elucidated using spectroscopic analyses. For instance, the structure of 5,6-dihydro-2,3,9,10-tetramethoxybenzimidazo[2,1-a]isoquinoline was identified through spectroscopic methods following its synthesis by reductive cyclization of a related compound with triethyl phosphite .

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that are crucial for their synthesis and functionalization. The reductive cyclization mentioned above is one such reaction that leads to the formation of benzimidazo[2,1-a]isoquinoline derivatives . The mesoionic and pyrrolo[2,1-a]isoquinoline derivatives are formed through reactions involving active methyl and methylene compounds, indicating the versatility of isoquinoline compounds in chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of isoquinoline derivatives can be inferred. These compounds typically exhibit significant biological activity, as evidenced by their antitumor properties . The reactivity of isoquinoline derivatives with various compounds suggests that they have electrophilic centers that can be exploited in synthetic chemistry . The ability to undergo cyclization reactions also indicates that these compounds can adopt complex structures with potential pharmacological applications .

properties

IUPAC Name |

2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6/c1-5-36-19-12-10-18(11-13-19)31-16-22(20-8-6-7-9-21(20)28(31)32)27-29-26(30-37-27)17-14-23(33-2)25(35-4)24(15-17)34-3/h6-16H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFUWCSCPHYNAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-dichlorophenyl)amino)formamide](/img/structure/B3020088.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3020089.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B3020094.png)

![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide](/img/structure/B3020097.png)

![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B3020104.png)

![N-(5-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B3020105.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B3020110.png)